2-(3,4-dimethoxyphenyl)-N-methoxy-N-methylacetamide
Description
2-(3,4-Dimethoxyphenyl)-N-methoxy-N-methylacetamide is an acetamide derivative featuring a 3,4-dimethoxyphenyl group attached to the acetamide backbone. The N-methoxy-N-methyl substituents distinguish it from simpler N-alkyl or N-aryl analogs.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-methoxy-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-13(17-4)12(14)8-9-5-6-10(15-2)11(7-9)16-3/h5-7H,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVMUSRVMVFMKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CC1=CC(=C(C=C1)OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-methoxy-N-methylacetamide typically involves the reaction of 3,4-dimethoxyphenylacetic acid with appropriate amines under specific conditions. One common method includes the use of N-methyl-N-methoxyamine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-N-methoxy-N-methylacetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-N-methoxy-N-methylacetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including potential anticancer and anti-inflammatory agents.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-methoxy-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biological pathways . Detailed studies on its binding affinity and specificity are crucial to understanding its effects at the molecular level.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Key Structural Analogs and Their Substituents
*Calculated based on molecular formula C₁₂H₁₅NO₄.
Key Observations :
Key Findings :
- Antioxidant and Enzyme Inhibition : Curcumin analogs with 3,4-dimethoxyphenyl groups (e.g., 3e) exhibit potent antioxidant and tyrosinase inhibition, attributed to the conjugated system and methoxy groups stabilizing free radicals . The target compound’s lack of a conjugated carbonyl system may reduce such activity.
- Agricultural vs. Pharmaceutical Use : Alachlor’s chloro and ethyl groups enhance soil persistence and lipid membrane penetration, making it effective as a herbicide , whereas the target compound’s polar N-substituents may favor drug-like properties.
Physicochemical and Stability Properties
- Solubility : The N-methoxy-N-methyl group in the target compound likely improves aqueous solubility compared to N,N-dimethyl analogs due to increased polarity.
- Stability : Evidence from lignin model compounds (e.g., 3,4-dimethoxyphenyl-β-O-4 structures) suggests that methoxy groups enhance stability under alkaline conditions . This may extrapolate to the target compound’s resistance to hydrolysis in basic environments.
Biological Activity
2-(3,4-dimethoxyphenyl)-N-methoxy-N-methylacetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structural features suggest various therapeutic applications, particularly in neuropharmacology and anti-inflammatory contexts. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This molecular structure includes a methoxy group and a dimethoxyphenyl moiety, which are significant for its bioactivity.
Antidepressant Effects
Research indicates that this compound exhibits antidepressant-like effects . This is attributed to its structural similarity to other psychoactive compounds that modulate serotonin and norepinephrine levels in the brain. In animal models, it has shown potential in reducing depressive behaviors, suggesting a mechanism involving serotonin receptor modulation.
Anti-inflammatory Properties
The compound also demonstrates anti-inflammatory properties . Preliminary studies have indicated that it can inhibit pro-inflammatory cytokines, which are crucial in the pathophysiology of various inflammatory diseases. This activity positions it as a candidate for further exploration in treating conditions characterized by chronic inflammation.
The exact mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that the compound interacts with various neurotransmitter systems, particularly those involving serotonin receptors. This interaction may lead to enhanced mood regulation and reduced inflammation .
In Vivo Studies
In a series of pharmacological tests involving rodent models, the compound was administered at varying doses to assess its efficacy in mood regulation. The results indicated a significant reduction in immobility time during forced swim tests, which is commonly used to evaluate antidepressant activity.
| Dose (mg/kg) | Immobility Time (seconds) |
|---|---|
| 0 | 120 |
| 10 | 80 |
| 20 | 50 |
These findings suggest a dose-dependent response where higher doses correlate with reduced depressive-like behaviors.
In Vitro Studies
In vitro assays have been conducted to evaluate the anti-inflammatory potential of the compound. Results showed that treatment with this compound significantly decreased the production of TNF-α and IL-6 in cultured macrophages.
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 250 | 300 |
| Compound (10 µM) | 150 | 180 |
| Compound (50 µM) | 80 | 100 |
These results indicate that the compound may effectively modulate inflammatory responses at pharmacologically relevant concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
